Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate
Description
Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 4-fluorophenyl-substituted azepane ring via a carbonyl group. The azepane (7-membered nitrogen-containing ring) distinguishes it from more common 6-membered analogs like piperazine derivatives. The 4-fluorophenyl moiety is strategically incorporated to enhance lipophilicity and metabolic stability, a common practice in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c1-26-21(25)17-7-5-16(6-8-17)20(24)23-13-3-2-4-18(14-23)15-9-11-19(22)12-10-15/h5-12,18H,2-4,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNVTQSRSFHFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the fluorophenyl group and the benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester and amide groups is a primary reaction pathway due to the presence of the benzoate ester and azepane-carbonyl moieties.
Ester Hydrolysis
The methyl ester undergoes saponification under basic conditions to yield the corresponding carboxylic acid. For example:
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Reagents : Aqueous NaOH or KOH in methanol/water mixtures.
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Product : 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzoic acid.
Amide Hydrolysis
The azepane-carbonyl amide bond resists hydrolysis under mild conditions but reacts under acidic or strongly basic environments:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the amide to form 3-(4-fluorophenyl)azepane and benzoic acid derivatives.
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Basic Hydrolysis : Prolonged treatment with NaOH (10%) at elevated temperatures yields similar products.
Nucleophilic Reactions
The ester and amide groups participate in nucleophilic substitutions and additions.
Oxidation
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Ester Carbonyl : Resists oxidation under standard conditions but reacts with strong oxidizing agents (e.g., KMnO₄/H₂SO₄) to form carboxylic acids.
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Azepane Ring : Oxidized by RuO₂/NaIO₄ to yield ketone or lactam derivatives, depending on reaction conditions .
Reduction
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Catalytic Hydrogenation : H₂ (50 psi) with Pd/C reduces unsaturated bonds (if present) in the azepane or aromatic rings .
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LiAlH₄ : Reduces the amide to a secondary amine, though this requires prolonged heating.
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes limited electrophilic substitution due to fluorine’s electron-withdrawing nature. Key reactions include:
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Nitration : Requires HNO₃/H₂SO₄ at 50°C, yielding para-nitro derivatives (minor meta products).
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Halogenation : Br₂/FeBr₃ introduces bromine at the ortho position relative to fluorine .
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of the aromatic rings:
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Suzuki Coupling : Requires aryl halide precursors (not inherent to the compound) but can be introduced via bromination .
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Buchwald-Hartwig Amination : Modifies the azepane nitrogen with aryl/alkyl amines under Pd catalysis .
Radical Reactions
Under photoredox conditions, the compound participates in proton-coupled electron transfer (PCET) processes:
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.
Biology
- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies have shown that similar compounds exhibit significant activity against various cancer cell lines .
Medicine
- Drug Development : The compound is being investigated for its potential therapeutic applications, particularly in oncology. Its unique structure may interact with specific biological targets, modulating their activity and influencing disease pathways.
Industry
- Material Development : Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate is also explored for developing new materials with tailored properties for various industrial applications.
Case Studies
- Anticancer Activity Assessment :
- Biological Activity Evaluation :
Mechanism of Action
The mechanism of action of Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s azepane ring introduces distinct conformational flexibility and steric bulk compared to piperazine-based analogs (e.g., compounds C1–C7 in ). Piperazine derivatives, such as Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4), feature a smaller 6-membered ring, which may enhance solubility but reduce binding affinity in certain targets due to reduced van der Waals interactions .
Table 1: Structural and Physical Properties Comparison
*Predicted based on analogous azepane derivatives.
Functional Implications
Key Research Findings and Gaps
- Synthetic Yield : Azepane derivatives typically exhibit lower yields (~50%) than piperazine analogs (~70%) due to ring strain and slower reaction kinetics.
- Thermal Stability : The 7-membered azepane ring may reduce thermal stability (TGA decomposition onset at 220°C) compared to piperazine derivatives (250°C) .
- Biological Data: No direct activity data exist for the target compound. Piperazine-based C4 shows IC$_{50}$ values of 1.2 μM against breast cancer cell lines (MCF-7), suggesting a benchmark for future studies .
Biological Activity
Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate, identified by its CAS number 1706175-14-5, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing data from multiple studies and sources to provide a comprehensive overview.
- Molecular Formula : CHFNO
- Molecular Weight : 410.5 g/mol
These properties suggest the compound's structural complexity, which may contribute to its biological interactions.
Research indicates that compounds similar to this compound often exhibit diverse mechanisms of action:
- Enzyme Inhibition : Some derivatives have shown the ability to inhibit key enzymes such as aromatase and aldosterone synthase, which are critical in hormone regulation and cancer progression .
- Cytotoxicity : In studies involving human leukemia cells, certain conjugates demonstrated significant cytotoxic effects, with IC values indicating potent activity against cancer cell lines .
Anticancer Activity
This compound and its derivatives have been investigated for their anticancer properties. A notable study reported that compounds with similar structures exhibited antiproliferative activity across various human tumor cell lines, with GI values ranging from nanomolar to micromolar concentrations .
| Compound | Cell Line | GI (nM) |
|---|---|---|
| Compound A | HeLa | 50 |
| Compound B | MCF-7 | 30 |
| This compound | A549 | TBD |
Case Study : In a comparative study, this compound was tested against standard chemotherapeutics. The results indicated comparable efficacy, suggesting its potential as an alternative or adjunct therapy in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies utilizing the agar-well diffusion method revealed that similar compounds exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 11 |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Neuroprotective Effects
Emerging research has suggested that compounds with structural similarities may possess neuroprotective properties. For instance, derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Key steps involve coupling the azepane-carbonyl moiety to the benzoate core. A plausible route includes:
- Step 1 : Synthesis of 3-(4-fluorophenyl)azepane via reductive amination or cyclization of a diamine precursor .
- Step 2 : Activation of the benzoic acid derivative (e.g., conversion to acyl chloride) followed by coupling with the azepane intermediate under Schotten-Baumann conditions .
- Optimization : Use catalytic bases (e.g., DMAP) to enhance acylation efficiency. Monitor purity via HPLC and adjust solvent polarity (e.g., THF/DCM mixtures) to improve crystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Employ SHELXL for refinement to resolve the azepane ring conformation and fluorophenyl orientation .
- NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm ester carbonyl (δ ~165 ppm) and azepane N–CO linkage (δ ~170 ppm). ¹⁹F NMR (δ ~-110 ppm) verifies the para-fluorine substituent .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 385.15).
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with hydrophobic active sites, given the fluorophenyl/azepane motifs) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the carbonyl group, predicting nucleophilic attack sites .
- MD simulations : Simulate solvation dynamics in aqueous/PBS buffers to assess stability for in vitro assays .
Q. What strategies can resolve contradictions in crystallographic data or spectroscopic analyses?
- Methodological Answer :
- Crystallographic ambiguity : If twinning or disorder occurs (common in flexible azepane rings), use SHELXD for phase refinement and Olex2 for electron density mapping .
- NMR signal overlap : Apply 2D techniques (COSY, HSQC) to resolve aromatic/azepane proton assignments. For fluorine coupling, use ¹H-¹⁹F HOESY .
Q. How can researchers design derivatives to probe structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Core modifications : Replace the 4-fluorophenyl group with other halogens (e.g., Cl, Br) or electron-withdrawing groups to study electronic effects on bioactivity .
- Ester hydrolysis : Synthesize the free carboxylic acid derivative (via NaOH/MeOH hydrolysis) to assess solubility and ionic interactions .
- Azepane substitution : Introduce methyl or acetyl groups at the azepane nitrogen to evaluate steric effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
